![molecular formula C28H19ClO5 B2658022 ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 312917-91-2](/img/structure/B2658022.png)
ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with 2-phenyl-1,2-naphthoquinone in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-AMINO-4-CYANO-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- ETHYL 5-METHYL-4-(1E)-1-(2-PHENYLHYDRAZINYLIDENE)-ETHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Uniqueness
ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is unique due to the presence of the 4-chlorobenzoyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Biological Activity
Chemical Structure and Properties
The chemical formula for compound 1 is C28H19ClO5. It features a naphthofuran backbone substituted with a chlorobenzoyloxy group and an ethyl ester functional group, which contribute to its biological properties.
Structural Formula
Molecular Characteristics
- Molecular Weight: 474.89 g/mol
- CAS Number: Not specified in the search results but can be referenced in chemical databases.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 5-(4-chlorobenzoyloxy)-2-phenylnaphto[1,2-b]furan-3-carboxylate exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest: Compounds with similar structures have shown the ability to halt cell cycle progression at the G2/M phase, preventing cancer cell proliferation.
- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death in tumor cells.
Antimicrobial Activity
Research has also pointed towards antimicrobial properties associated with naphtho-furan derivatives. Compound 1 may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited.
Anti-inflammatory Effects
Compounds containing furan rings have demonstrated anti-inflammatory effects in preclinical models. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of structurally related compounds on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 1 | TBD | Apoptosis induction via caspase activation |
Compound A | TBD | Cell cycle arrest at G2/M phase |
Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial activity of naphtho-furan derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited promising inhibition zones, suggesting potential therapeutic applications.
Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
---|---|---|
Staphylococcus aureus | TBD | Compound 1 |
Escherichia coli | TBD | Compound 1 |
Properties
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClO5/c1-2-32-28(31)24-22-16-23(33-27(30)18-12-14-19(29)15-13-18)20-10-6-7-11-21(20)26(22)34-25(24)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXGCBFUAPDWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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